molecular formula C10H13BrN2O B8306036 N-phenylcarbamoyl-3-bromopropylamine

N-phenylcarbamoyl-3-bromopropylamine

Cat. No.: B8306036
M. Wt: 257.13 g/mol
InChI Key: XTEOGJXMYLJYEJ-UHFFFAOYSA-N
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Description

N-Phenylcarbamoyl-3-bromopropylamine is a brominated alkylamine derivative featuring a phenylcarbamoyl group (-NH-C(O)-Ph) attached to a 3-bromopropylamine backbone. This structure combines a carbamate functional group with a bromine atom, which may confer unique reactivity and bioactivity.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

1-(3-bromopropyl)-3-phenylurea

InChI

InChI=1S/C10H13BrN2O/c11-7-4-8-12-10(14)13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,13,14)

InChI Key

XTEOGJXMYLJYEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCCBr

Origin of Product

United States

Comparison with Similar Compounds

3-(p-Bromophenyl)-3-(2-Pyridyl)-N,N-dimethylpropylamine

  • Structure : Features a para-bromophenyl group and a 2-pyridyl moiety on the propylamine chain, with dimethylamine substitution.
  • Key Properties: Known as brompheniraminum (Parabromdylamine), a first-generation antihistamine . The pyridyl group enhances receptor binding via aromatic interactions, while the bromine atom increases lipophilicity, prolonging biological activity.
  • Applications : Used clinically for allergic rhinitis and urticaria due to H1 receptor antagonism .

[3-(2-Bromophenoxy)propyl]dimethylamine

  • Structure: Contains an ortho-bromophenoxy group (-O-C6H4-Br) attached to the propylamine chain, with dimethylamine substitution.
  • No direct therapeutic applications are noted in the evidence, but its structure suggests utility as a synthetic intermediate for pharmaceuticals or agrochemicals.
  • CAS : 915707-52-7 .

[3-(4-Bromophenyl)-3-(Pyridin-2-yl)propyl]dimethylamine

  • Structure : Similar to brompheniraminum but with a 4-bromophenyl group and pyridin-2-yl substitution.
  • Key Properties: Synonym: 2-(p-Bromo-α-(2-dimethylaminoethyl)benzyl)pyridine . The para-bromine position may optimize steric and electronic interactions with biological targets compared to ortho-substituted analogs.
  • Applications : Shares antihistaminic activity with brompheniraminum but may exhibit altered pharmacokinetics due to substitution patterns .

Structural and Functional Analysis

Key Structural Differences

Compound Substituent A Substituent B Functional Group Biological Activity
N-Phenylcarbamoyl-3-bromopropylamine Phenylcarbamoyl Bromine Carbamate Not reported
3-(p-Bromophenyl)-3-(2-pyridyl)-... p-Bromophenyl 2-Pyridyl Dimethylamine Antihistamine
[3-(2-Bromophenoxy)propyl]dimethylamine 2-Bromophenoxy None Phenoxy ether Intermediate

Impact of Substituents on Properties

  • Carbamoyl vs. Pyridyl/Phenoxy: The phenylcarbamoyl group in the target compound may confer greater metabolic stability than pyridyl or phenoxy groups, which are prone to oxidation or cleavage.
  • Bromine Position: Para-substituted bromine (as in brompheniraminum) optimizes steric compatibility with hydrophobic receptor pockets, whereas ortho-substitution (e.g., in [3-(2-bromophenoxy)propyl]dimethylamine) may hinder binding .

Notes and Limitations

  • Contradictions in substituent effects (e.g., para vs. ortho bromine) highlight the need for targeted pharmacological profiling.

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